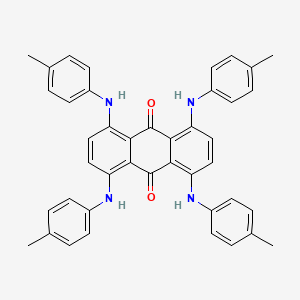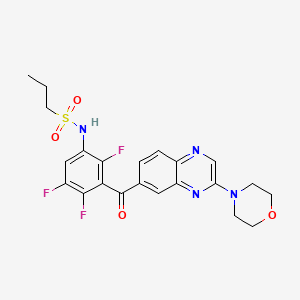
Uplarafenib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uplarafenib is a small molecule drug that functions as a BRAF inhibitor. It is primarily used in the treatment of cancers characterized by the presence of BRAF mutations, such as melanoma, colorectal cancer, and thyroid cancer . The compound has shown significant anti-tumor activity and is currently undergoing advanced-stage clinical trials to further evaluate its efficacy and safety .
Preparation Methods
Synthetic Routes and Reaction Conditions
Uplarafenib is synthesized through a series of chemical reactions involving the formation of its core structure and subsequent functionalization. The synthetic route typically involves the following steps:
- Formation of the quinoxaline core.
- Introduction of the morpholine moiety.
- Functionalization with trifluoromethyl groups.
- Final coupling to form the complete molecule .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity starting materials.
- Optimization of reaction conditions such as temperature, pressure, and solvent choice.
- Implementation of purification techniques like crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Uplarafenib undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various functionalized analogs .
Scientific Research Applications
Uplarafenib has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study BRAF inhibition and its effects on cellular signaling pathways.
Biology: Employed in research to understand the role of BRAF mutations in cancer progression and to develop targeted therapies.
Medicine: Investigated for its therapeutic potential in treating BRAF-mutant cancers, including melanoma, colorectal cancer, and thyroid cancer.
Industry: Utilized in the development of new cancer treatments and in preclinical and clinical trials to evaluate its efficacy and safety
Mechanism of Action
Uplarafenib exerts its therapeutic effects by selectively inhibiting the activity of the BRAF protein. The BRAF gene encodes a protein that plays a pivotal role in the MAPK/ERK signaling pathway, which regulates cell growth, differentiation, and survival. Mutations in the BRAF gene, particularly the V600E mutation, result in the constitutive activation of this signaling pathway, leading to uncontrolled cellular proliferation and tumor growth. This compound binds to the ATP-binding site of the mutant BRAF protein, inhibiting its kinase activity and disrupting the downstream signaling cascade. This leads to cell cycle arrest and apoptosis of cancer cells harboring the BRAF mutation .
Comparison with Similar Compounds
Similar Compounds
Vemurafenib: Another BRAF inhibitor used in the treatment of BRAF-mutant melanoma.
Dabrafenib: A BRAF inhibitor used in combination with MEK inhibitors for the treatment of BRAF-mutant cancers.
Sorafenib: A multikinase inhibitor that targets BRAF among other kinases and is used in the treatment of liver and kidney cancers
Uniqueness
Uplarafenib is unique in its high selectivity for the BRAF V600E mutation, which allows for targeted therapy with minimal off-target effects. This precision medicine approach reduces collateral damage to normal cells and enhances the therapeutic efficacy in patients with BRAF-mutant cancers .
Properties
Molecular Formula |
C22H21F3N4O4S |
|---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
N-[2,4,5-trifluoro-3-(3-morpholin-4-ylquinoxaline-6-carbonyl)phenyl]propane-1-sulfonamide |
InChI |
InChI=1S/C22H21F3N4O4S/c1-2-9-34(31,32)28-17-11-14(23)20(24)19(21(17)25)22(30)13-3-4-15-16(10-13)27-18(12-26-15)29-5-7-33-8-6-29/h3-4,10-12,28H,2,5-9H2,1H3 |
InChI Key |
HAYBWDINAFTFCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC(=C(C(=C1F)C(=O)C2=CC3=NC(=CN=C3C=C2)N4CCOCC4)F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
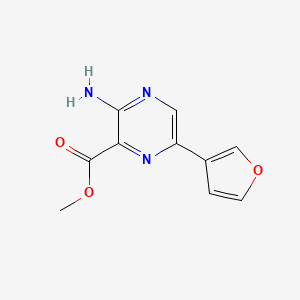
![N-(5-(difluoromethoxy)thiazolo[5,4-b]pyridin-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B8570345.png)
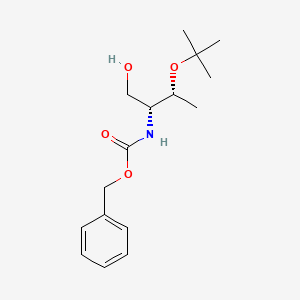
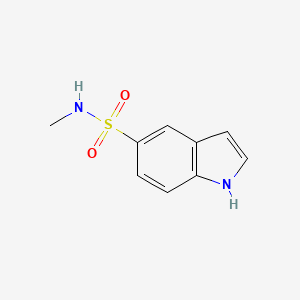
![4-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)thiazol-2-amine](/img/structure/B8570358.png)
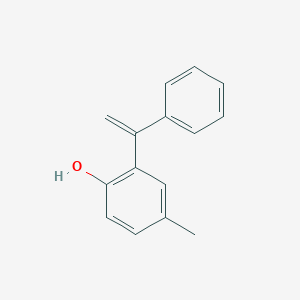
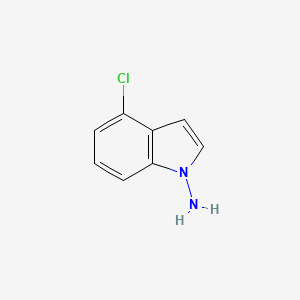
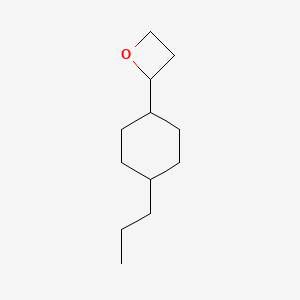
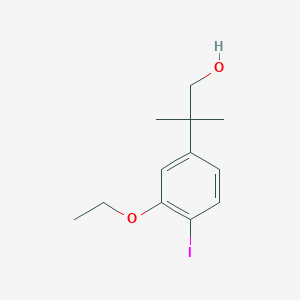
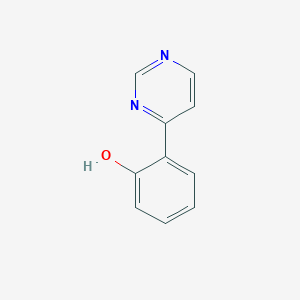

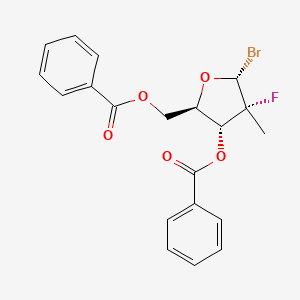
![methyl 2-[4-(2-aminoethyl)phenoxy]acetate](/img/structure/B8570447.png)
